[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466472
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
| Standard InChI Key | GSAYLPAXDXBYGG-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its three-dimensional structure. Key components include:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A 2-hydroxyethyl substituent at the pyrrolidine’s 1-position.
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A methyl carbamate group at the 3-position, protected by a tert-butyl ester.
The stereochemistry at the pyrrolidine’s 3-position is specified as (S), which critically influences its biological interactions and synthetic pathways.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step protocols to ensure stereochemical fidelity and functional group compatibility:
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Pyrrolidine Functionalization:
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Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reductive amination.
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Stereoselective synthesis of the (S)-configured pyrrolidine using chiral auxiliaries or catalysts.
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Carbamate Formation:
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Reaction of the secondary amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
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Methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate.
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Purification:
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Chromatographic techniques (e.g., silica gel chromatography) to isolate the enantiomerically pure product.
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Spectroscopic Characterization
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¹H/¹³C NMR: Confirms the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons), hydroxyethyl protons (δ ~3.6 ppm), and pyrrolidine backbone.
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch).
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Mass Spectrometry: Molecular ion peak at m/z 244.33 [M+H]⁺.
Physicochemical Properties
Solubility and Permeability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited aqueous solubility (~0.15 mg/mL) . Its log P (octanol-water) of ~2.8 suggests moderate lipophilicity, facilitating membrane permeability .
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Log P (iLOGP) | 2.95 |
| Log S (ESOL) | -3.23 (Soluble) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 58.6 Ų |
Biological Activity and Mechanisms
Toxicological Profile
Limited data exist, but carbamates generally exhibit low acute toxicity. In silico predictions indicate:
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No CYP450 inhibition: Reducing drug-drug interaction risks .
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High gastrointestinal absorption: Suitable for oral administration .
Applications in Research and Industry
Medicinal Chemistry
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Prodrug Development: The tert-butyl ester acts as a protective group, enhancing stability during synthesis .
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Chiral Building Block: The (S)-configured pyrrolidine serves as a scaffold for asymmetric synthesis of bioactive molecules .
Agrochemical Research
Carbamates are explored as pesticide intermediates, leveraging their hydrolytic stability and target specificity.
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